molecular formula C20H15NO B8228013 2-Methoxy-9-phenylacridine

2-Methoxy-9-phenylacridine

Cat. No.: B8228013
M. Wt: 285.3 g/mol
InChI Key: MIDQHTZGNHCOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-9-phenylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields such as pharmacology, material sciences, and photophysics. This compound is particularly notable for its potential therapeutic properties and its role in scientific research.

Preparation Methods

The synthesis of 2-Methoxy-9-phenylacridine typically involves a multi-step process. One common method is the ortho-lithiation–cyclization sequence. This method involves the following steps :

    Preparation of Tertiary Alcohols: The starting materials, ortho-lithiated pivaloyl anilines, are reacted with benzoyl chloride to form tertiary alcohols.

    Cyclization: The tertiary alcohols are then treated with concentrated aqueous hydrochloric acid in glacial acetic acid at 90°C. This reaction yields 9-phenylacridines in high yields (91-92%).

This method is also suitable for the synthesis of non-symmetrically substituted acridines by modifying the starting materials and reaction conditions.

Chemical Reactions Analysis

2-Methoxy-9-phenylacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2-Methoxy-9-phenylacridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.

    Biology: The compound is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.

    Medicine: Acridine derivatives, including this compound, are investigated for their anti-cancer properties.

    Industry: The compound is used in the development of dyes and pigments due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-9-phenylacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs of the DNA double helix. This can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

2-Methoxy-9-phenylacridine can be compared with other acridine derivatives such as:

Properties

IUPAC Name

2-methoxy-9-phenylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c1-22-15-11-12-19-17(13-15)20(14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDQHTZGNHCOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-9-phenylacridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-9-phenylacridine
Reactant of Route 3
Reactant of Route 3
2-Methoxy-9-phenylacridine
Reactant of Route 4
2-Methoxy-9-phenylacridine
Reactant of Route 5
2-Methoxy-9-phenylacridine
Reactant of Route 6
2-Methoxy-9-phenylacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.